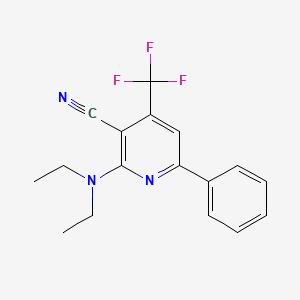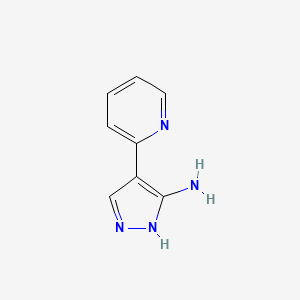![molecular formula C13H12ClF3N4O B1363040 (1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl}ethylidene)(methoxy)amine](/img/structure/B1363040.png)
(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl}ethylidene)(methoxy)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl}ethylidene)(methoxy)amine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, a pyridinyl ring, and an imidazole ring, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl}ethylidene)(methoxy)amine involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 2-methylimidazole under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like anhydrous aluminum trichloride. The reaction is carried out at low temperatures (0-5°C) to ensure the desired product formation .
Industrial Production Methods
For large-scale production, the synthesis process is optimized to enhance yield and reduce costs. Industrial methods often involve continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl}ethylidene)(methoxy)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chloro or trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl}ethylidene)(methoxy)amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science
Wirkmechanismus
The mechanism of action of (1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl}ethylidene)(methoxy)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridinyl and imidazole rings contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole
- 5-chloro-1,3-dimethyl-1H-1,2,4-triazole
- 3-chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole
Uniqueness
(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl}ethylidene)(methoxy)amine stands out due to its combination of a trifluoromethyl group, pyridinyl ring, and imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H12ClF3N4O |
|---|---|
Molekulargewicht |
332.71 g/mol |
IUPAC-Name |
1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]-N-methoxyethanimine |
InChI |
InChI=1S/C13H12ClF3N4O/c1-7(20-22-3)11-6-21(8(2)19-11)12-10(14)4-9(5-18-12)13(15,16)17/h4-6H,1-3H3 |
InChI-Schlüssel |
CRPJFJDBXWBPOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=NOC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


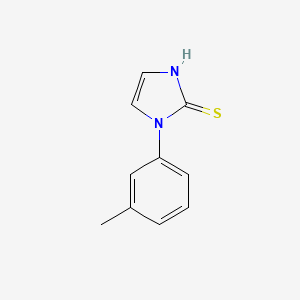
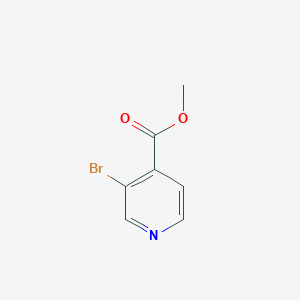
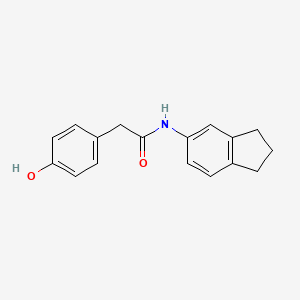
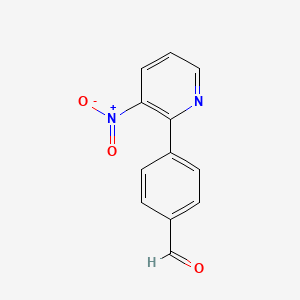
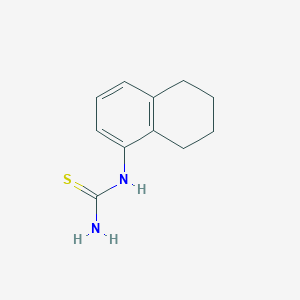
![methyl 3-[(2-oxo-1H-indol-3-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B1362975.png)
![1-[4-[(2-chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-methoxymethanimine](/img/structure/B1362982.png)
![1-[1-[(2,6-Dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B1362985.png)
![2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone](/img/structure/B1362989.png)
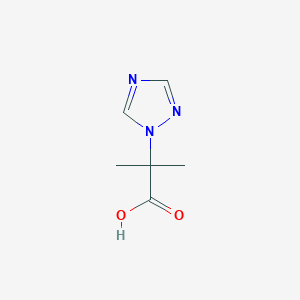
![Methyl 2-[1-(4-chloro-3-nitrophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B1363019.png)
![5-[2-(4-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B1363032.png)
